Cas no 15358-48-2 ((+)-13a-Hydroxylupanine)

(+)-13a-Hydroxylupanine structure
Productnaam:(+)-13a-Hydroxylupanine
(+)-13a-Hydroxylupanine Chemische en fysische eigenschappen
Naam en identificatie
-
- 7,14-Methano-2H,11H-dipyrido[1,2-a:1',2'-e][1,5]diazocin-11-one,dodecahydro-2-hydroxy-, (2S,7S,7aR,14S,14aS)-
- 13-Hydroxylupanine
- (+)-13α-Hydroxylupanine
- Alkaloid C 2, from Cadia purpurea
- 13-Hydroxylupanin
- (7S,7aβ,9β,14S,14aα)-Dodecahydro-9-hydroxy-7,14-methano-4H,6H-dipyrido[1,2-a:1',2'-e][1,5]diazocin-4-one
- 15358-48-2
- Oxylupanine
- Luparine, hydroxy-
- Octalupine
- SCHEMBL4260109
- (+)-13alpha-Hydroxylupanine
- Lupanine, hydroxy-
- NSC-70827
- CS-0078788
- Lupanine, 13-alpha-hydroxy-
- Hydroxylupanine
- 13-Oxylupanine
- Lupanine, 13alpha-hydroxy-
- Hydroxylupanin
- 7,14-Methano-4H,6H-dipyrido(1,2-a:1',2'-e)(1,5)diazocin-4-one, dodecahydro-9-hydroxy-, (7S-(7alpha,7abeta,9beta,14alpha,14aalpha))-
- UNII-320ZHE5W55
- 4-25-00-00082 (Beilstein Handbook Reference)
- d-Hydroxylupanine
- LUPANINE, 13-HYDROXY-
- 13-alpha-Hydroxylupanine
- AKOS040763568
- HY-119926
- NS00066965
- 13.ALPHA.-HYDROXY-2-OXOSPARTEINE
- Dodecahydro-2-hydroxy-7,14-methano-2H,11H-dipyrido(1,2-a:1',2'-e)(1,5)diazocin-11-one (2S-(2alpha,7beta,7abeta,14beta,14aalpha))-
- 7,14-Methano-2H,11H-dipyrido(1,2-a:1',2'-e)(1,5)diazocin-11-one, dodecahydro-2-hydroxy-, (2S-(2alpha,7beta,7abeta,14beta,14aalpha))-
- InChI=1/C15H24N2O2/c18-12-4-5-16-8-10-6-11(14(16)7-12)9-17-13(10)2-1-3-15(17)19/h10-14,18H,1-9H2/t10?,11?,12-,13-,14-/m0/s
- 13alpha-Hydroxylupanine
- 13.alpha.-Hydroxylupanine
- HYDROXYLUPANINE [MI]
- Q27256103
- (+)-13-Hydroxylupanine
- BRN 0087896
- Jamaidine
- 7,14-METHANO-2H,11H-DIPYRIDO(1,2-A:1',2'-E)(1,5)DIAZOCIN-11-ONE, DODECAHYDRO-2-HYDROXY-, (2S,7S,7AR,14S,14AS)-
- NSC 70827
- 320ZHE5W55
- 13a-Hydroxylupanin
- DTXSID70934782
- 12-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one
- LUPANINE,13-HYDROXY
- Lupanine, 13.alpha.-hydroxy-
- 7,14-Methano-4H,6H-dipyrido[1,2-a:1',2'-e][1,5]diazocin-4-one, dodecahydro-9-hydroxy-, [7S-(7.alpha.,7a.beta.,9.beta.,14.alpha.,14a.alpha.)]-
- 7,6H-dipyrido[1,2-a:1',2'-e][1,5]diazocin-4-one, dodecahydro-9-hydroxy-, [7S-(7.alpha.,7a.beta.,9.beta.,14.alpha.,14a.alpha.)]-
- 13-Hydroxyspartein-2-one #
- 13-OH-Lupanine
- JVYKIBAJVKEZSQ-UHFFFAOYSA-N
- 13-Hydroxyspartein-2-one
- NSC70827
- (1R,2R,9R,10R,12S)-12-hydroxy-7,15-diazatetracyclo[7.7.1.0?,?.0??,??]heptadecan-6-one
- (2S,7R,7aR,14R,14aR)-2-hydroxydodecahydro-2H,11H-7,14-methanodipyrido[1,2-a:1',2'-e][1,5]diazocin-11-one
- 13-Hydroxylupinine
- Q27103005
- (1R,2R,9R,10R,12S)-12-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one
- SCHEMBL20471756
- CHEBI:18328
- 13alpha-hydroxyspartein-2-one
- (+)-13a-Hydroxylupanine
-
- Inchi: InChI=1S/C15H24N2O2/c18-12-4-5-16-8-10-6-11(14(16)7-12)9-17-13(10)2-1-3-15(17)19/h10-14,18H,1-9H2/t10-,11-,12-,13+,14-/m0/s1
- InChI-sleutel: JVYKIBAJVKEZSQ-YHQUGGNUSA-N
- LACHT: C1C[C@@H]2[C@H]3C[C@@H](CN2C(=O)C1)[C@@H]4C[C@H](CCN4C3)O
Berekende eigenschappen
- Exacte massa: 264.18400
- Monoisotopische massa: 264.184
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 19
- Aantal draaibare bindingen: 0
- Complexiteit: 386
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 5
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 0.6
- Topologisch pooloppervlak: 43.8A^2
Experimentele eigenschappen
- Kleur/vorm: Powder
- Dichtheid: 1.0200 (rough estimate)
- Smeltpunt: 169-170°
- Kookpunt: 407.59°C (rough estimate)
- Vlampunt: 236.6°C
- Brekindex: 1.5800 (estimate)
- PSA: 43.78000
- LogboekP: 0.71830
- Dampfdruk: 0.0±2.6 mmHg at 25°C
- Specifieke rotatie: D20 +45.6° (c = 1.49 in ethanol); D20 +65.1° (c = 1.09 in water)
(+)-13a-Hydroxylupanine Beveiligingsinformatie
- Signaalwoord:warning
- Gevaarverklaring: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
- Veiligheidsinstructies: H303+H313+H333
- Opslagvoorwaarde:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(+)-13a-Hydroxylupanine Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
ChemFaces | CFN92232-5mg |
13-Hydroxylupanine |
15358-48-2 | >=98% | 5mg |
$463 | 2023-09-19 | |
TRC | H943795-1mg |
(+)-13a-Hydroxylupanine |
15358-48-2 | 1mg |
$ 170.00 | 2023-09-07 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6574-5 mg |
13-Hydroxylupanine |
15358-48-2 | 5mg |
¥5390.00 | 2022-04-26 | ||
PhytoLab | 86290-500mg |
13-Hydroxylupanine |
15358-48-2 | ≥ 90.0 % | 500mg |
€41680 | 2023-10-25 | |
TargetMol Chemicals | TN6574-5 mg |
13-Hydroxylupanine |
15358-48-2 | 98% | 5mg |
¥ 3,330 | 2023-07-11 | |
TargetMol Chemicals | TN6574-5mg |
13-Hydroxylupanine |
15358-48-2 | 98% | 5mg |
¥ 3330 | 2023-09-15 | |
TargetMol Chemicals | TN6574-1 mL * 10 mM (in DMSO) |
13-Hydroxylupanine |
15358-48-2 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3430 | 2023-09-15 | |
PhytoLab | 86290-250mg |
13-Hydroxylupanine |
15358-48-2 | ≥ 90.0 % | 250mg |
€22142.5 | 2023-10-25 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H33760-5mg |
13-hydroxylupanine |
15358-48-2 | ,HPLC≥95% | 5mg |
¥5622.0 | 2023-09-07 | |
BioAustralis | BIA-H1961-1 mg |
Hydroxylupanine |
15358-48-2 | >95%byHPLC | 1mg |
$233.00 | 2023-08-21 |
(+)-13a-Hydroxylupanine Gerelateerde literatuur
-
R. B. Herbert Nat. Prod. Rep. 1988 5 523
-
J. P. Michael Nat. Prod. Rep. 1991 8 553
-
J. P. Michael Nat. Prod. Rep. 1994 11 639
-
Joseph P. Michael Nat. Prod. Rep. 1998 15 571
-
5. 563. The alkaloids of the Leguminosae. Part I. The structure of calpurnine from Calpurnia subdecandraA. Goosen J. Chem. Soc. 1963 3067
15358-48-2 ((+)-13a-Hydroxylupanine) Gerelateerde producten
- 921795-70-2(N-4-(6-methanesulfonylpyridazin-3-yl)phenyl-4-methylbenzamide)
- 851069-96-0(6-4-(Trifluoromethoxy)phenyl-3-pyridylmethanol)
- 80789-76-0(Actinoquinol Sodium Salt)
- 864937-44-0(5-chloro-N-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-ylthiophene-2-carboxamide)
- 1798767-40-4((3-methyl-1,2,4-oxadiazol-5-yl)(oxan-4-yl)methanamine hydrochloride)
- 866895-21-8(1-8-(4-chlorobenzenesulfonyl)-2H,3H-1,4dioxino2,3-gquinolin-9-ylpiperidine)
- 2228669-13-2(2-(1-methylcyclohexyl)butanoic acid)
- 911060-83-8(ethyl 1-(aminomethyl)cyclobutane-1-carboxylate)
- 951899-99-3(2-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl-5-(2-methylphenyl)-1,3,4-oxadiazole)
- 899952-70-6(N-{2-tert-butyl-2H,4H,6H-thieno3,4-cpyrazol-3-yl}-N'-(pyridin-4-yl)methylethanediamide)
Aanbevolen leveranciers
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
CN Leverancier
Bulk

Shanghai Jinhuan Chemical CO., LTD.
Goudlid
CN Leverancier
Bulk

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Goudlid
CN Leverancier
Reagentie

Xiamen PinR Bio-tech Co., Ltd.
Goudlid
CN Leverancier
Bulk
